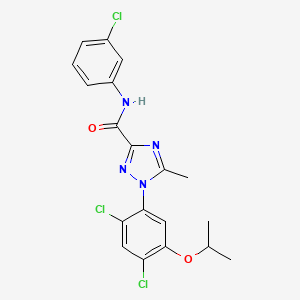![molecular formula C24H18FN3 B2995831 5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866344-56-1](/img/structure/B2995831.png)
5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline” is a member of the pyrazoloquinoline class of compounds. Pyrazoloquinolines are heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others .Molecular Structure Analysis
The molecular formula of “5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline” is C24H18FN3 . It has an average mass of 367.418 Da and a monoisotopic mass of 367.148468 Da .Chemical Reactions Analysis
Pyrazoloquinolines are structurally complex, allowing for a wide range of chemical reactions and modifications. The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Assessment : A study by (Silva et al., 2011) discusses the synthesis and pharmacological analyses of pyrazoloquinoline derivatives. These compounds have been evaluated for their potential as inhibitors of Electrophorus electricus acetylcholinesterase, showing selective inhibition and neuroprotective properties.
Green Chemistry in Synthesis : Research by (Rajesh et al., 2011) highlights an eco-friendly, L-proline-catalyzed synthesis method for structurally complex heterocyclic ortho-quinones, including pyrazoloquinoline derivatives. This method is notable for its high atom economy and absence of extraction and chromatographic purification steps.
Investigation in Benzodiazepine Binding Activity : A study by (Francis et al., 1991) explores novel triazoloquinazolin-5(6H)-ones related to pyrazoloquinolines for their high affinity to the benzodiazepine receptor. This research indicates the potential of such compounds as benzodiazepine antagonists.
Exploration of Molecular Dynamics and Docking Studies : In a more recent study, (Abad et al., 2021) synthesized a novel isoxazolequinoxaline derivative and conducted a comprehensive analysis, including crystal structure, DFT calculations, and docking studies. The research suggested potential anti-cancer applications for these compounds.
Antimycobacterial Evaluation : The work of (Dinakaran et al., 2008) focused on the synthesis and evaluation of novel quinoline derivatives for antimycobacterial activities, revealing potential in treating mycobacterial infections.
Propiedades
IUPAC Name |
5-benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-9-18(10-8-16)23-21-15-28(14-17-5-3-2-4-6-17)22-12-11-19(25)13-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXITNAJLYWESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2995751.png)
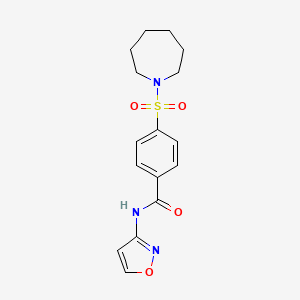
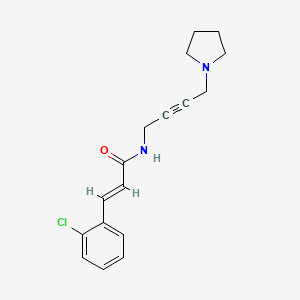


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B2995758.png)
![N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide](/img/structure/B2995759.png)
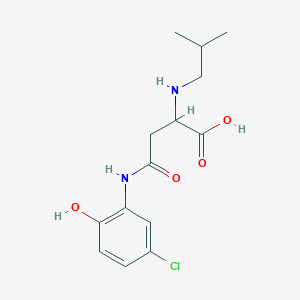
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2995762.png)
![N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2995765.png)
![methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2995766.png)
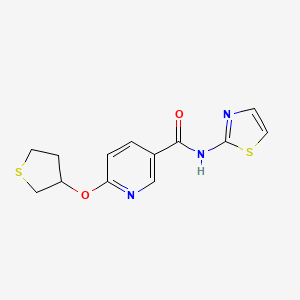
![N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2995769.png)
